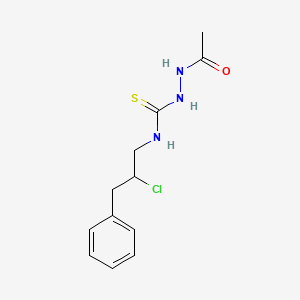

1-Acetamido-3-(2-chloro-3-phenylpropyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thioureas are a class of organic compounds that share a common functional group characterized by a sulfur atom flanked by two nitrogen atoms (i.e., R1R2NCSNR3R4). They are known for their diverse chemical properties and wide range of applications in various fields .

Synthesis Analysis

Thioureas can be synthesized through several methods. One common method involves the reaction of amines with carbon disulfide . The exact synthesis process can vary depending on the specific thiourea derivative being produced.Molecular Structure Analysis

The molecular structure of thioureas typically involves a planar configuration around the sulfur atom, with the C=S and C=O groups often adopting a pseudo-antiperiplanar conformation .Chemical Reactions Analysis

Thioureas are known to undergo a variety of chemical reactions, including transformations into other heterocyclic compounds . They can also act as ligands in complexation reactions with transition metals .Physical And Chemical Properties Analysis

Thioureas exhibit a range of physical and chemical properties depending on their specific structure. They are generally stable compounds and can exhibit both soft and hard donor properties, making them useful in applications such as ion sensors and transition metal extractors .Aplicaciones Científicas De Investigación

Glycosylation of Unprotected 2-Acetamido Sugars

This compound plays a crucial role in the glycosylation of unprotected 2-acetamido sugars . It allows their direct conversion into either 1,2-trans alkyl glycosides, or (1→6)-linked disaccharides . In all cases, the transformation is completely stereoselective .

Synthesis of Oxazolines

Unprotected 2-acetamido sugars may be directly converted into their oxazolines using 2-chloro-1,3-dimethylimidazolinium chloride (DMC), and a suitable base, in aqueous solution . This process involves freeze drying and acid catalysed reaction with an alcohol as solvent .

Formation of 1,2-trans linked Disaccharides

When dissolved in an aprotic solvent system and acidic activation in the presence of an excess of an unprotected glycoside as a glycosyl acceptor, it results in the stereoselective formation of the corresponding 1,2-trans linked disaccharides without any protecting group manipulations .

Urease Inhibition

1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids have been found to be potent anti-urease inhibitors . Urease is an amidohydrolase enzyme that is responsible for fatal morbidities in the human body, such as catheter encrustation, encephalopathy, peptic ulcers, hepatic coma, kidney stone formation, and many others .

Synthesis of 1-Aroyl-3-[3-chloro-2-methylphenyl]thiourea Hybrids

The derivatives 1-aroyl-3-[3-chloro-2-methylphenyl]thiourea hybrids were efficiently synthesized with a high yield . The chemical structures of the synthesized compounds were characterized by spectral data such as FTIR, 1H and 13C NMR .

Mecanismo De Acción

Target of Action

The structural and conformational features of 1- (acyl / aroyl)-3- (substituted) thioureas, their ligand properties, and coordination behavior towards transition metals have been discussed .

Mode of Action

It is known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It is known that the presence of both soft and hard donors within the same molecular framework facilitates title compounds to be applied as ion sensors and transition metal extractors .

Result of Action

It is known that the thiourea skeleton plays a vital role in pharmaceutical chemistry .

Direcciones Futuras

Propiedades

IUPAC Name |

1-acetamido-3-(2-chloro-3-phenylpropyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3OS/c1-9(17)15-16-12(18)14-8-11(13)7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,17)(H2,14,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIBSSADKOQGBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC(=S)NCC(CC1=CC=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-N-[(3-fluorophenyl)methyl]-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2610120.png)

![3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B2610123.png)

![6-pentyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2610130.png)

![2-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-N-(3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide](/img/structure/B2610133.png)

![4-{[5-(3-chlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2610137.png)

![6-Cyclopropyl-5-fluoro-N-[2-(2-methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B2610140.png)